Cas no 96886-55-4 ((2S)-2-amino-2-methyl-pent-4-enoic acid)

(2S)-2-amino-2-methyl-pent-4-enoic acid structure
96886-55-4 structure
Nome del prodotto:(2S)-2-amino-2-methyl-pent-4-enoic acid
Numero CAS:96886-55-4
MF:C6H11NO2
MW:129.157041788101
MDL:MFCD00145248
CID:61869
PubChem ID:329761380

(2S)-2-amino-2-methyl-pent-4-enoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-2-Amino-2-methylpent-4-enoic acid
    • D-alpha-Allylalanine
    • (S)-(-)-2-Amino-2-methyl-4-pentenoic acid
    • (2S)-2-amino-2-methylpent-4-enoic acid
    • (S)- 2-(2'-PROPYLENYL) ALANINE
    • (S)-2-amino-2-methyl-4-pentenoic acid
    • 4-Pentenoic acid, 2-amino-2-methyl-, (2S)-
    • alpha-methyl-L-Allylglycine
    • H-alpha-All-D-Ala-OH
    • (R)-2-Amino-2-methyl-4-pentenoic acid
    • (S)-(-)-α-Allylalanine
    • (2S)-2-Amino-2-methyl-4-pentenoic acid (ACI)
    • 4-Pentenoic acid, 2-amino-2-methyl-, (S)- (ZCI)
    • (S)-α-Allylalanine
    • (2S)-2-amino-2-methyl-pent-4-enoic acid
    • 16820-25-0
    • (S)-(-)-ALPHA-ALLYLALANINE
    • (S)-2-AMINO-2-METHYL-4-PENTENOICACID HPLC >97%
    • (S)-2-Amino-2-methylpent-4-enoicacid
    • CS-0089888
    • SCHEMBL503383
    • (S)-alpha-Allylalanine (98%, 98%ee)
    • 96886-55-4
    • (S)-2-amino-2-methyl-4-pentenoicacid
    • AKOS006342338
    • AB03939
    • A-Allylalanine
    • LT0125
    • DTXSID20369222
    • AS-47110
    • AC-1020
    • (S)-(?)-
    • ALPHA-ALLYL-L-ALA
    • (S)-(-)-alpha-Allylalanine, >=98.0% (HPLC)
    • A-ALLYL-D-ALA
    • MFCD00145248
    • A inverted exclamation mark-Allyl-L-Ala
    • (S)-(-)- alpha -Allylalanine
    • F12113
    • (s)-alpha-allylalanine
    • MDL: MFCD00145248
    • Inchi: 1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m0/s1
    • Chiave InChI: QMBTZYHBJFPEJB-LURJTMIESA-N
    • Sorrisi: [C@](N)(C)(C(=O)O)CC=C

Proprietà calcolate

  • Massa esatta: 129.07900
  • Massa monoisotopica: 129.078978594g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 3
  • Complessità: 133
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: -2.1
  • Superficie polare topologica: 63.3Ų
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.067
  • Punto di fusione: 285℃
  • Punto di ebollizione: 226.2±33.0 °C at 760 mmHg
  • Punto di infiammabilità: 90.6±25.4 °C
  • Indice di rifrazione: 1.484
  • Coefficiente di ripartizione dell'acqua: Very soluble in water.
  • PSA: 63.32000
  • LogP: 1.06480

(2S)-2-amino-2-methyl-pent-4-enoic acid Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: 37/39-26
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38
  • Condizioni di conservazione:2-8°C

(2S)-2-amino-2-methyl-pent-4-enoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB352554-1g
(S)-(-)-2-Amino-2-methyl-4-pentenoic acid, 98%, ee 99% (H-aMeGly(Allyl)-OH); .
96886-55-4 98%
1g
€427.00 2025-03-19
eNovation Chemicals LLC
D598173-1g
(S)-2-Amino-2-methylpent-4-enoic acid
96886-55-4 98%
1g
$575 2024-05-24
eNovation Chemicals LLC
D598173-100g
(S)-2-Amino-2-methylpent-4-enoic acid
96886-55-4 98%
100g
$11900 2024-05-24
eNovation Chemicals LLC
Y0995839-5g
(S)-2-Amino-2-methylpent-4-enoic acid
96886-55-4 95%
5g
$1980 2024-08-02
ChemScence
CS-0089888-1g
(S)-2-Amino-2-methylpent-4-enoic acid
96886-55-4
1g
$668.0 2022-04-26
TRC
A245160-100mg
a-Me-Gly(Allyl)-OH
96886-55-4
100mg
$ 660.00 2022-06-08
TRC
A245160-25mg
a-Me-Gly(Allyl)-OH
96886-55-4
25mg
$ 250.00 2022-06-08
Aaron
AR003D4B-100mg
(S)-2-Amino-2-methylpent-4-enoic acid
96886-55-4 97%
100mg
$65.00 2025-02-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0414-100mg
(2S)-2-amino-2-methyl-pent-4-enoic acid
96886-55-4 95%
100mg
¥605.0 2024-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0414-1g
(2S)-2-amino-2-methyl-pent-4-enoic acid
96886-55-4 95%
1g
¥2016.0 2024-04-15

(2S)-2-amino-2-methyl-pent-4-enoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Acetone ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 92 °C
1.4 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  1 h, rt
Riferimento
Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids by Diastereoselective Alkylation of Camphor-Based Tricyclic Iminolactone
Xu, Peng-Fei; Li, Shuo; Lu, Ta-Jung; Wu, Chen-Chang; Fan, Botao; et al, Journal of Organic Chemistry, 2006, 71(12), 4364-4373

Metodo di produzione 2

Condizioni di reazione
Riferimento
(S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) - a reagent for the synthesis of optically pure α-amino acids
Belokon, I., Janssen Chimica Acta, 1992, 10(2), 4-12

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
Riferimento
Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes
Belokon, Yu. N.; Chernoglazova, N. I.; Bakhmutov, V. I.; Garbalinskaya, N. S.; Belikov, V. M., Izvestiya Akademii Nauk SSSR, 1987, (12), 2798-804

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol
Riferimento
Asymmetric synthesis of γ-unsaturated amino acids using chiral auxiliary
Ye, Ling-Ya; Wu, Hong-Li; Zhang, Xiao-Long; Zhou, Jia-Dong; Cao, Fei; et al, Yingyong Huaxue, 2009, 26(3), 346-348

Metodo di produzione 5

Condizioni di reazione
Riferimento
Synthesis of Modified Partial Structures of the Bacterial Cell Wall. 2. Retarded Metabolism of Lipopeptides by Insertion of α-Substituted α-Amino Acids
Frauer, Alexandra; Mehlfuehrer, Michaela; Thirring, Klaus; Berner, Heinz, Journal of Organic Chemistry, 1994, 59(15), 4215-22

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Amberlyst 15 Solvents: Acetone ,  Water ;  16 h, pH 2 - 4, rt
1.2 Reagents: Ammonia Solvents: Water ;  rt
Riferimento
Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid
Alonso, Francisco; Davies, Stephen G.; Elend, Almut S.; Leech, Michael A.; Roberts, Paul M.; et al, Organic & Biomolecular Chemistry, 2009, 7(3), 527-536

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol
1.2 -
Riferimento
Asymmetric synthesis of bis(α-methylamino acid) via a BPB-Ni(II)-Ala complex
Ye, Lingya; Wu, Hongli; Zhang, Xiaolong; Zhou, Jiadong; Cao, Fei; et al, Youji Huaxue, 2009, 29(8), 1282-1286

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Riferimento
Asymmetric synthesis of α-methyl α-amino acids by diastereoselective alkylation of optically active 6-isopropyl-3-methyl-2,3-dihydro-6H-1,4-oxazin-2-ones
Chinchilla, Rafael; Falvello, Larry R.; Galindo, Nuria; Najera, Carmen, Angewandte Chemie, 1997, 36(9), 995-997

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ,  Water ;  1 h, 100 °C
Riferimento
Synthesis of quaternary α-methyl α-amino acids by asymmetric alkylation of pseudoephenamine alaninamide pivaldimine
Hugelshofer, Cedric L.; Mellem, Kevin T.; Myers, Andrew G., Organic Letters, 2013, 15(12), 3134-3137

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; rt → 0 °C
1.2 Reagents: Bromine ;  0 °C; 0 °C; 0 °C → 75 °C; 4 h, 75 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Riferimento
Microbial whole cell-catalyzed desymmetrization of prochiral malonamides: practical synthesis of enantioenriched functionalized carbamoylacetates and their application in the preparation of unusual α-amino acids
Zhang, Li-Bin; Wang, De-Xian; Wang, Mei-Xiang, Tetrahedron, 2011, 67(31), 5604-5609

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  > 1 min, 20 - 60 °C
Riferimento
Rapid asymmetric synthesis of amino acids via NiII complexes based on new fluorine containing chiral auxiliaries
Saghyan, Ashot S.; Dadayan, Ani S.; Dadayan, Slavik A.; Mkrtchyan, Anna F.; Geolchanyan, Arpine V.; et al, Tetrahedron: Asymmetry, 2010, 21(24), 2956-2965

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  6 h, rt
Riferimento
New oxazinone and pyrazinone derivatives as chiral reagents for the asymmetric synthesis of α-amino acids
Abellan, Tomas; Chinchilla, Rafael; Galindo, Nuria; Najera, Carmen; Sansano, Jose M., Journal of Heterocyclic Chemistry, 2000, 37(3), 467-479

Metodo di produzione 13

Condizioni di reazione
Riferimento
Synthesis of (optically active) sulfur-containing trifunctional amino acids by radical addition to (optically active) unsaturated amino acids
Broxterman, Quirinus B.; Kaptein, Bernard; Kamphuis, Johan; Schoemaker, Hans E., Journal of Organic Chemistry, 1992, 57(23), 6286-94

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
Riferimento
Preparation of optically pure α-methyl-α-amino acids via alkylation of the nickel(II) Schiff base of (R,S)-alanine with (S)-2-N-(N'-benzylprolyl)aminobenzaldehyde
Belokon, Y. N.; Chernoglazova, N. I.; Kochetkov, C. A.; Garbalinskaya, N. S.; Belikov, V. M., Journal of the Chemical Society, 1985, (1985), 171-2

Metodo di produzione 15

Condizioni di reazione
Riferimento
Product subclass 7: 2-aminoalkanoic acids (α-amino acids)
Wolkenberg, S. E.; Garbaccio, R. M., Science of Synthesis, 2006, 20, 385-482

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine
Belokon, Yu. N.; Bakhmutov, V. I.; Chernoglazova, N. I.; Kochetkov, K. A.; Vitt, S. V.; et al, Journal of the Chemical Society, 1988, (2), 305-12

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: (S,S)-TADDOL Solvents: Toluene
1.2 -
Riferimento
Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acids
Belokon, Yuri N.; Kochetkov, Konstantin A.; Churkina, Tatiana D.; Ikonnikov, Nikolai S.; Chesnokov, Alexey A.; et al, Journal of Organic Chemistry, 2000, 65(21), 7041-7048

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Cesium hydroxide Solvents: Water ;  2 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Asymmetric synthesis of α-methyl-α-amino acids via diastereoselective alkylation of (1S)-(+)-3-carene derived tricyclic iminolactone
Lu, Ta-Jung; Lin, Cheng-Kun, Journal of Organic Chemistry, 2011, 76(6), 1621-1633

Metodo di produzione 19

Condizioni di reazione
1.1 Catalysts: Aminopeptidase Solvents: Water
Riferimento
Enzymic resolution of α,α-disubstituted α-amino acid esters and amides
Kaptein, Bernard; Boesten, Wilhelmus H. J.; Broxterman, Quirinus B.; Peters, Piet J. H.; Schoemaker, Hans E.; et al, Tetrahedron: Asymmetry, 1993, 4(6), 1113-16

Metodo di produzione 20

Condizioni di reazione
1.1 Solvents: Water
Riferimento
A practical asymmetric synthesis of α-methyl α-amino acids using a chiral Cu-salen complex as a phase transfer catalyst
Belokon, Y. N.; Davies, R. G.; North, M., Tetrahedron Letters, 2000, 41(37), 7245-7248

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  60 min, 45 - 50 °C
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized
1.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  50 °C
Riferimento
New chiral NiII complexes of Schiff's bases of glycine and alanine for efficient asymmetric synthesis of α-amino acids
Saghiyan, Ashot S.; Dadayan, Slavik A.; Petrosyan, Satenik G.; Manasyan, Luisa L.; Geolchanyan, Arpine V.; et al, Tetrahedron: Asymmetry, 2006, 17(3), 455-467

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Toluene
1.2 Solvents: Ethanol
1.3 Reagents: Ammonia Solvents: Water
Riferimento
Asymmetric synthesis of α-methyl α-amino acids through diastereoselective alkylation under mild reaction conditions of an iminic alanine template with a 1,2,3,6-tetrahydro-2-pyrazinone structure
Najera, Carmen; Abellan, Tomas; Sansano, Jose M., European Journal of Organic Chemistry, 2000, (15), 2809-2820

(2S)-2-amino-2-methyl-pent-4-enoic acid Raw materials

(2S)-2-amino-2-methyl-pent-4-enoic acid Preparation Products

(2S)-2-amino-2-methyl-pent-4-enoic acid Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96886-55-4)(2S)-2-amino-2-methyl-pent-4-enoic acid
A851584
Purezza:99%/99%/99%
Quantità:250mg/1g/5g
Prezzo ($):171.0/595.0/1786.0